3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]-
Description
The compound 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- (referred to as the "target compound" hereafter) is a heterocyclic carboxamide derivative featuring a 5-methylisoxazole core linked to a substituted oxazolyl moiety. The oxazolyl group is further functionalized with a trifluoromethoxybenzylaminocarbonyl substituent, contributing to its unique electronic and steric properties.
Key structural attributes:
- Isoxazole core: Enhances metabolic stability compared to simpler heterocycles.
- Oxazolyl-carboxamide linkage: Provides rigidity and hydrogen-bonding capabilities for target engagement.
Properties
IUPAC Name |
5-methyl-N-[4-[[2-(trifluoromethoxy)phenyl]methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O5/c1-9-6-11(24-29-9)15(26)23-16-22-12(8-27-16)14(25)21-7-10-4-2-3-5-13(10)28-17(18,19)20/h2-6,8H,7H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOFIPANRPTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111156 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421508-24-8 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421508-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propiolonitrile Cyclization with Hydroxylamine
The isoxazole ring is synthesized via base-mediated cyclization of propiolonitrile derivatives. As described in US3435047A, reacting propiolonitrile (I) with hydroxylamine in the presence of NaOH yields 3-aminoisoxazole (II) . Subsequent methylation and oxidation introduce the 5-methyl and carboxylic acid groups:
\ce{HC#C-CN + NH2OH ->[\text{NaOH}] \underset{\text{3-Aminoisoxazole}}{\ce{C3H4N2O}} ->[\text{CH3I, K2CO3}] \underset{\text{5-Methylisoxazole}}{\ce{C4H6N2O}} ->[\text{KMnO4, H+}] \underset{\text{5-Methylisoxazole-4-carboxylic acid}}{\ce{C5H5NO3}}}
Key Conditions :
-
Propiolonitrile derivative: 1.2 equiv.
-
Hydroxylamine: 1.5 equiv. in 2 M NaOH.
Preparation of the Oxazole-Carboxamide Intermediate
Zn(OTf)₂-Catalyzed Cycloisomerization of N-Propargylamides
The oxazole ring is constructed via a tandem cycloisomerization/hydroxyalkylation reaction. As demonstrated in Molecules 2024, N-propargylamide (III) reacts with trifluoropyruvate (IV) under Zn(OTf)₂ catalysis to form 4-(hydroxyalkyl)oxazole (V) :
\ce{RC#C-CONHR' + CF3C(O)COOR'' ->[\text{Zn(OTf)₂ (15 mol\%), DCE, 70°C}] \underset{\text{Oxazole-carboxamide}}{\ce{C7H5F3N2O3}}}
Optimized Parameters :
Functionalization with [2-(Trifluoromethoxy)phenyl]methylamine
The oxazole intermediate is coupled with [2-(trifluoromethoxy)phenyl]methylamine (VI) via carbodiimide-mediated amide bond formation:
Reaction Conditions :
-
Coupling agents: EDCI (1.1 equiv.), DMAP (0.2 equiv.).
-
Solvent: Dichloromethane (DCM), room temperature.
Final Amide Coupling to Assemble the Target Compound
The 5-methylisoxazole-4-carboxylic acid (VII) is coupled with the oxazole-carboxamide-benzylamine intermediate (VIII) using EDCI/DMAP:
Purification :
Optimization and Challenges in Synthesis
Catalytic Efficiency and Solvent Effects
Regioselectivity in Cyclization Steps
-
5-exo-dig vs. 6-endo-dig Cyclization : The 5-membered oxazole ring is favored kinetically, with >95% regioselectivity achieved under Zn(OTf)₂ catalysis.
Analytical Characterization Data
Table 1 : Key Spectroscopic Data for Intermediate and Target Compounds
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Oxazole (V) | 1685 (C=O) | 8.21 (s, 1H, oxazole-H), 4.92 (s, 2H, CH₂) | 347.0995 [M+H]⁺ |
| Target | 1650 (amide C=O) | 8.45 (s, 1H, isoxazole-H), 7.89–7.32 (m, 4H, Ar-H) | 493.1102 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Coupling Methods for Amide Bond Formation
EDCI/DMAP emerges as the optimal method due to higher yields and milder conditions.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Chemical Reactions of Isoxazole Derivatives
Isoxazole derivatives can undergo various chemical transformations, such as hydrolysis, substitution reactions, and metabolic conversions.
-
Hydrolysis : Isoxazole esters can be hydrolyzed to form carboxylic acids. For instance, the hydrolysis of ethyl esters in isoxazole derivatives can yield the corresponding carboxylic acids .
-
Metabolic Conversions : In biological systems, isoxazole derivatives can be metabolized into active compounds. For example, certain isoxazole prodrugs are metabolized to yield anti-inflammatory agents .
Related Compounds and Their Reactions
Compounds similar to the one , such as 5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , provide insights into potential chemical reactions.
-
Synthesis and Properties : These compounds often involve the synthesis of isoxazole rings followed by substitution reactions to introduce functional groups like carboxamides .
-
Chemical Stability and Reactivity : The presence of trifluoromethyl groups can affect the chemical stability and reactivity of these compounds, potentially influencing their participation in reactions such as nucleophilic substitutions or hydrolysis.
Data and Research Findings
Given the lack of specific data on the compound , we rely on general trends in isoxazole chemistry:
| Reaction Type | Description | Conditions | Yield |
|---|---|---|---|
| Cycloaddition | Nitrile oxide + alkene | Various catalysts, temperatures | High |
| Oxidative Cyclization | Enamide oxidation | Copper(II) catalyst, room temperature | Good |
| Hydrolysis | Ester hydrolysis to acid | Aqueous conditions, heat | High |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-Isoxazolecarboxamide exhibit significant anticancer properties. For instance, studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Properties
Another promising application of this compound is in the treatment of inflammatory diseases. Isoxazole derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease . A case study involving a related isoxazole compound showed a reduction in inflammatory markers in animal models, suggesting potential therapeutic benefits .
Case Study: Drug Development
In a recent drug development program, researchers synthesized several derivatives of 3-Isoxazolecarboxamide to evaluate their pharmacokinetic properties and efficacy against specific targets. One derivative demonstrated enhanced bioavailability and selectivity for cancer cells compared to standard treatments . This highlights the potential for optimizing this compound for clinical use.
Polymer Chemistry
In materials science, 3-Isoxazolecarboxamide has been explored for its potential use in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers containing isoxazole units exhibit improved performance in various applications, including coatings and adhesives .
Nanotechnology
Nanoparticles functionalized with isoxazole derivatives have also been investigated for drug delivery systems. The incorporation of these compounds can improve the targeting and release profiles of therapeutic agents, making them more effective in treating diseases at the cellular level .
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of isoxazolecarboxamides, with variations in substituents influencing physicochemical and pharmacological properties. Below is a comparative analysis:
Metabolic and Pharmacokinetic Profiles
- Prodrug Activation : The compound from (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) is metabolized to an active anti-inflammatory agent, achieving plasma concentrations comparable to its parent prodrug . In contrast, the target compound’s trifluoromethoxy group may slow hydrolysis, prolonging its half-life.
- Metabolic Stability : Bulky substituents (e.g., 2-methyl-6-isopropylphenyl in CAS 130403-03-1) reduce CYP450-mediated oxidation, whereas electron-deficient groups (e.g., trifluoromethoxy) resist enzymatic degradation .
Physicochemical Properties
- Solubility: Polar substituents (e.g., amino groups in CAS 498019-49-1) increase aqueous solubility, whereas alkyl/aryl groups reduce it .
Biological Activity
Overview
3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- (CAS No. 1421508-24-8) is a complex organic compound belonging to the isoxazole derivative class. Its intricate structure includes an isoxazole ring, a trifluoromethoxyphenyl group, and an oxazolyl moiety, which contribute to its unique biological properties. This article delves into the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3N4O5 |
| Molecular Weight | 410.30 g/mol |
| CAS Number | 1421508-24-8 |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that 3-Isoxazolecarboxamide has shown potential as an anticancer agent , particularly against melanoma and various other cancer cell lines. The compound's efficacy was evaluated through in vitro studies where it demonstrated significant cytotoxicity against cancer cells, suggesting its role in inhibiting tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested on melanoma cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . In animal models, it exhibited a reduction in inflammatory markers and cytokines, suggesting its potential application in treating inflammatory diseases.
Research Findings:
A pharmacokinetic study demonstrated that after oral administration, the compound was metabolized into active metabolites that retained anti-inflammatory activity. Plasma concentrations were monitored over 24 hours, showing sustained levels of anti-inflammatory agents .
The biological activity of 3-Isoxazolecarboxamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in the inflammatory pathways and cancer cell proliferation.
- Modulation of Signaling Pathways: It has been suggested that the compound interacts with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
- Induction of Apoptosis: By triggering apoptotic pathways, the compound effectively reduces cell viability in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Isoxazolecarboxamide, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Methylisoxazole-3-carboxamide | Isoxazole derivative | Anticancer |
| 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Isoxazole derivative | Anti-inflammatory |
Q & A
Q. How can researchers optimize the synthesis of 3-Isoxazolecarboxamide derivatives to improve yield and purity?
Methodological Answer: Synthesis optimization involves selecting reaction conditions (solvent, catalyst, temperature) and purification techniques. For example, in isoxazole amide coupling (as in ), low yields (e.g., 18% for compound 63) may arise from inefficient coupling agents or side reactions. Strategies include:
- Testing coupling agents like HATU or EDCI instead of standard carbodiimides.
- Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
- Employing microwave-assisted synthesis to reduce reaction time.
- Purification via preparative HPLC or recrystallization (e.g., from DMF/H₂O) to isolate crystalline intermediates .
| Parameter | Example from Evidence | Optimization Strategy |
|---|---|---|
| Solvent | DMF () | Test DMSO for solubility |
| Catalyst | None () | Add DMAP for activation |
| Yield | 18% (compound 63) | Optimize stoichiometry |
Q. What spectroscopic methods are critical for confirming the structure of 3-Isoxazolecarboxamide derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks for trifluoromethoxy groups (δ ~7.4–7.5 ppm in ¹H NMR; δ ~152 ppm in ¹³C NMR) and oxazole carbons (δ ~145–170 ppm) .
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ for compound 63: calcd 347.0593, found 347.0599) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1699 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 3-Isoxazolecarboxamide analogs?
Methodological Answer: SAR studies require systematic substitution of functional groups. For example:
- Core modifications : Replace the isoxazole ring with oxadiazole () or thiazole ( ) to assess ring flexibility.
- Substituent variations : Alter the trifluoromethoxy group to nitro or methoxy () to probe electronic effects.
- Biological assays : Use mitochondrial membrane potential assays (Rh123 fluorescence, ) or kinase inhibition assays to quantify activity changes.
| Modification | Biological Impact (Example) | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | Reduced mitochondrial uptake () | |
| Isoxazole → Oxadiazole | Enhanced kinase inhibition () |
Q. What experimental approaches resolve contradictions in bioactivity data across different assays?
Methodological Answer: Contradictions may arise from assay conditions or compound stability. Strategies include:
- Standardizing DMSO concentration : notes 1% DMSO in assays; higher concentrations may alter membrane permeability .
- Validating mitochondrial purity : Confirm isolated mitochondria (C57BL6/J mouse liver) lack cytosolic contamination via cytochrome c release assays .
- Dose-response curves : Use multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects ( ).
| Contradiction Source | Resolution Method | Example |
|---|---|---|
| Assay solvent effects | Compare DMSO vs. aqueous buffers | |
| Compound degradation | Stability studies (HPLC monitoring) |
Data-Driven Challenges
Q. How can researchers address low solubility of 3-Isoxazolecarboxamide derivatives in biological assays?
Methodological Answer: Solubility impacts bioavailability and assay accuracy. Solutions include:
- Co-solvents : Use cyclodextrins or PEG-400 (up to 5% v/v) without disrupting assays ().
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility ( ).
- Nanoparticle formulation : Encapsulate compounds in PLGA nanoparticles for controlled release .
Ethical and Technical Compliance
Q. What protocols ensure ethical compliance in preclinical studies involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
